molecular formula C14H18ClNO2S B2890883 N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride CAS No. 1052508-03-8

N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride

Cat. No. B2890883
CAS RN: 1052508-03-8
M. Wt: 299.81
InChI Key: OKSZITHCSZMPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride, also known as 3,4-DMTA, is a synthetic compound that has been widely used in scientific research, primarily due to its ability to act as a ligand and its pharmacological effects.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride has been widely used in scientific research due to its ability to act as a ligand for various receptors. It has been used to study the pharmacological effects of various drugs, including opioids, cannabinoids, and dopamine agonists. It has also been used in the study of the effects of various neurotransmitters, such as serotonin, glutamate, and GABA.

Mechanism Of Action

N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride acts as a ligand for various receptors, including opioid, cannabinoid, and dopamine receptors. It binds to these receptors and modulates their activity, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have anticonvulsant, anti-hyperalgesic, and anti-depressant effects. It has been shown to have neuroprotective effects and to modulate the release of various hormones, such as cortisol and adrenaline.

Advantages And Limitations For Lab Experiments

The use of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride in scientific research has several advantages. It has a high affinity for various receptors, making it a useful tool for studying their pharmacological effects. It is also relatively easy to synthesize and can be purified to a high degree of purity. The main limitation of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is that it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

The use of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride in scientific research has the potential to provide new insights into the pharmacological effects of various drugs and neurotransmitters. Further research is needed to determine its effects on various physiological and biochemical processes, as well as its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride for various applications. Finally, further research is needed to determine the long-term safety and efficacy of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride in various applications.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is relatively straightforward and involves the reaction of 4-methoxybenzyl chloride with thiourea in the presence of sodium hydroxide. The reaction is carried out in a polar solvent such as methanol, and the product is isolated by column chromatography. The purity of the compound can be further increased by recrystallization.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S.ClH/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12;/h3-8,15H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSZITHCSZMPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.